molecular formula C9H12N2 B2764920 1-tert-butyl-1H-pyrrole-3-carbonitrile CAS No. 1268334-74-2

1-tert-butyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2764920
CAS No.: 1268334-74-2
M. Wt: 148.209
InChI Key: UXQAPTCKGANONW-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrole-3-carbonitrile Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of new drugs due to their diverse physicochemical and biological properties. ontosight.ainih.gov The pyrrole (B145914) ring is a prominent five-membered aromatic heterocycle found in a wide array of natural products, such as heme and chlorophyll, and is a core structure in many pharmaceutically active agents. nih.govresearchgate.net

The pyrrole-3-carbonitrile scaffold, specifically, is a significant structural element in medicinal chemistry. The nitrile group is a versatile functional group that can be transformed into other functionalities like amines, amides, carboxylic acids, or aldehydes, providing a handle for further molecular modifications. mdpi.com Derivatives of the pyrrole scaffold are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Research has shown that different substituents on the pyrrole ring can lead to promising antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The exploration of various aminopyrrole-3-carbonitrile derivatives, for instance, has been a focus in the search for new antimicrobial agents. nih.gov

The Role of N-Substitution (tert-butyl group) in Pyrrole Chemistry

The substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl or aryl group significantly modifies the chemical behavior of the ring. An N-substituent prevents deprotonation and can influence the regioselectivity of subsequent reactions. wikipedia.org The introduction of a tert-butyl group, a bulky alkyl substituent, has several key effects.

Firstly, the tert-butyl group provides steric hindrance, which can direct incoming reagents to less sterically crowded positions on the pyrrole ring. wikipedia.org This steric bulk can also enhance the kinetic stability of the molecule. wikipedia.org In electrophilic substitution reactions, which are characteristic of pyrroles, the N-tert-butyl group can influence the substitution pattern.

Secondly, the tert-butyl group increases the lipophilicity of the molecule. This property is crucial in medicinal chemistry as it can affect how a compound is absorbed, distributed, metabolized, and excreted. Furthermore, the tert-butyl group is often used as a protecting group in organic synthesis. For instance, tert-butyl esters of pyrrole carboxylic acids are stable under basic conditions but can be readily removed with acid. nih.gov While the subject compound has a nitrile and not a carboxylic acid ester, the principle of using tert-butyl groups for protection and modification of properties is a general strategy in pyrrole chemistry. nih.govtandfonline.comsyrris.com

Overview of Research Trajectories for 1-tert-butyl-1H-pyrrole-3-carbonitrile

Research involving this compound and structurally related compounds primarily focuses on their utility as synthetic intermediates for creating more elaborate molecular architectures. The combination of the reactive nitrile group and the sterically demanding N-tert-butyl group makes this compound a specific tool for accessing particular substitution patterns on the pyrrole ring.

One major research trajectory is its use as a building block in the synthesis of polysubstituted pyrroles. Synthetic methods like the Hantzsch pyrrole synthesis or reactions involving reagents like tosylmethyl isocyanide (TosMIC) are employed to construct the pyrrole ring with various substituents. researchgate.netresearchgate.net The N-tert-butyl group can be introduced early in the synthesis to direct the formation of specific isomers.

Another significant area of investigation is the exploration of the biological activities of derivatives synthesized from this scaffold. Given that pyrrole derivatives are being investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents, this compound serves as a precursor to novel compounds that are then screened for potential pharmacological activity. ontosight.airesearchgate.net For example, related N-substituted pyrrole-3-carbonitriles have been incorporated into larger molecules designed as drug candidates. mdpi.com The tert-butyl group in these structures helps to fine-tune the steric and electronic properties of the final compound, potentially influencing its interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAPTCKGANONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tert Butyl 1h Pyrrole 3 Carbonitrile and Its Functionalized Derivatives

Direct Synthesis Strategies for 1-tert-butyl-1H-pyrrole-3-carbonitrile

Direct synthesis strategies aim to construct the this compound molecule from acyclic precursors in a single or multi-step sequence. These methods are often favored for their efficiency and ability to control the substitution pattern on the resulting heterocyclic ring.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, reduced waste generation, and the ability to rapidly generate molecular complexity from simple precursors. nih.gov

A general and selective one-pot, three-component synthesis has been developed for producing N-substituted 2,3,5-functionalized 3-cyanopyrroles. This reaction involves the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov To specifically synthesize a derivative of this compound, one would employ tert-butylamine as the primary amine component. The reaction proceeds under mild conditions, typically catalyzed by acetic acid in an ethanol solvent at elevated temperatures (e.g., 70 °C). nih.gov This methodology offers a practical and versatile entry to a wide range of substituted pyrrole (B145914) scaffolds. nih.gov

Table 1: Representative Multi-component Synthesis of N-Substituted 3-Cyanopyrroles
α-HydroxyketoneOxoacetonitrilePrimary AmineCatalyst/SolventProductYield
D-(+)-FructoseBenzoylacetonitrileBenzylamineAcOH/EtOH1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile77% nih.gov

Cycloaddition Reactions in Pyrrole-3-carbonitrile Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like pyrroles. One of the most prominent methods is the Van Leusen pyrrole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor) under basic conditions.

In this reaction, TosMIC serves as a 3-atom synthon. The base deprotonates the carbon adjacent to the isocyanide and sulfonyl groups, creating a nucleophilic anion. This anion then attacks the electron-deficient alkene, initiating a sequence of intramolecular cyclization and elimination of the tosyl group to form the aromatic pyrrole ring. To obtain a pyrrole-3-carbonitrile, an α,β-unsaturated nitrile (e.g., acrylonitrile) would be used as the Michael acceptor. An N-tert-butyl substituted pyrrole can be obtained by using a suitably N-substituted precursor or through subsequent N-alkylation.

Cyanation Reactions for Pyrrole-3-carbonitrile Formation

Cyanation reactions involve the introduction of a nitrile (-CN) group onto a pre-existing pyrrole ring. This method is effective for synthesizing pyrrole-3-carbonitriles from the corresponding N-substituted pyrrole. A common and reactive agent for this transformation is chlorosulfonyl isocyanate (CSI).

The reaction of an N-substituted pyrrole, such as 1-tert-butyl-1H-pyrrole, with CSI leads to electrophilic substitution on the pyrrole ring. The CSI is highly electrophilic and attacks the electron-rich pyrrole, typically at the C2 position. However, by using a pyrrole with a directing group at the C2 position, substitution can be guided to the C4 (or C3) position. The intermediate N-chlorosulfonyl amide formed is then readily converted to the corresponding nitrile, often by treatment with a base or a reagent like N,N-dimethylformamide (DMF). This procedure has been successfully used to synthesize pyrrole-3-carbonitrile and its 1-methyl homologue.

Synthesis of Functionalized this compound Derivatives

Functionalization of the core this compound structure allows for the creation of a diverse range of derivatives with modified properties. This can be achieved by carrying the functional group through the synthesis or by modifying the pyrrole ring after its formation.

Post-synthetic Functionalization of the Pyrrole Ring System

Post-synthetic functionalization involves the chemical modification of the intact pyrrole ring. The inherent reactivity of the pyrrole core, influenced by the existing tert-butyl and nitrile substituents, dictates the type of transformations that are feasible.

Pyrroles are electron-rich aromatic heterocycles and are generally highly reactive towards electrophiles, not nucleophiles. The π-excessive nature of the ring system makes it inherently resistant to attack by electron-rich nucleophiles. For a nucleophilic aromatic substitution (SNAr) to occur on a pyrrole ring, the ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups.

In the case of this compound, the nitrile group at the C3 position acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack and, in principle, could activate it towards nucleophilic attack. For a direct SNAr to take place, a suitable leaving group (such as a halide) would need to be present on the ring, typically at a position activated by the electron-withdrawing group (e.g., C2, C4, or C5). The mechanism would proceed via an addition-elimination pathway, where the nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group to restore aromaticity.

While the presence of the cyano group makes this type of reaction theoretically possible, direct nucleophilic aromatic substitution on the this compound core is not a commonly reported transformation. The reactivity of the azadiene system in non-aromatic 3H-pyrroles toward nucleophiles has been shown to be low unless activated by electron-withdrawing groups. researchgate.net Functionalization of the pyrrole ring is more commonly achieved through electrophilic substitution on a more electron-rich precursor or through multi-step synthetic sequences that build the desired functionality into the ring from the outset. For instance, functionalized derivatives like 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are synthesized via condensation reactions rather than by nucleophilic substitution on a C5-halogenated precursor. nih.gov

Condensation Reactions with the Cyano Group

The cyano group at the C-3 position of the 1-tert-butyl-1H-pyrrole ring is a versatile functional handle for elaboration into other functionalities through condensation reactions. Although direct examples for this compound are specific, the reactivity of the nitrile group is well-established. It can be transformed into various functional groups such as aldehydes, alcohols, amides, and acids, which can then serve as points for further structural modifications. nih.gov For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, which can then participate in condensation reactions to build more complex molecular architectures.

Derivatization via the Amino Group (e.g., from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile)

The presence of an amino group, as in 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, offers a rich platform for derivatization. The amino group can act as a nucleophile in various reactions, allowing for the introduction of a wide array of substituents. For example, it can be acylated, alkylated, or used as a building block in the construction of fused heterocyclic systems. One notable transformation is its reaction with α-halogenocarbonyl compounds in a cyclization reaction that follows the pattern of the Hantzsch pyrrole synthesis, leading to the formation of fused ring systems like pyrrolo[3,2-e] mdpi.comwikipedia.orgresearchgate.net-triazines. researchgate.net

Precursor-Based Synthetic Routes

These routes involve the construction of the pyrrole ring from various acyclic starting materials.

Utilizing Isocyanides (e.g., TosMIC)

A prominent method for synthesizing substituted pyrroles is the Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanide (TosMIC) or its analogs. researchgate.netnih.gov This reaction is advantageous due to its operational simplicity and the ready availability of starting materials. researchgate.net The general approach involves the reaction of TosMIC, which acts as a C-N=C synthon, with an activated alkene (a Michael acceptor). organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a plausible pathway involves the reaction between a suitable α,β-unsaturated ketone or aldehyde bearing a tert-butyl group and TosMIC in the presence of a base. An efficient one-pot procedure for a similar compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, has been developed using trimethylacetaldehyde, acetophenone, and TosMIC with a mild base, highlighting the utility of this method for generating pyrrole derivatives with good yields. researchgate.net

Table 1: Synthesis of Pyrrole Derivatives Using TosMIC

Reactant 1 Reactant 2 Reagent/Base Product Type Reference
α,β-Unsaturated Ketone/Aldehyde Tosylmethyl isocyanide (TosMIC) Base (e.g., NaH, K2CO3) 3,4-Disubstituted Pyrrole researchgate.net
Hantzsch Reaction Modifications

The classical Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. cdnsciencepub.comresearchgate.net This method has been widely adapted and modified for the synthesis of a variety of polysubstituted pyrroles. researchgate.net Modifications include the use of non-conventional conditions such as solid-phase synthesis, organocatalysis, and solvent-free reactions to improve efficiency and yields. researchgate.netthieme-connect.comnih.gov

To synthesize this compound, a modified Hantzsch approach would involve the reaction of tert-butylamine, an α-haloketone, and a β-ketonitrile (like 3-oxobutanenitrile) as the dicarbonyl component. nih.gov A one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, which are structurally related to the target carbonitrile. syrris.comresearchgate.netnih.gov This method reacts tert-butyl acetoacetates, amines, and α-bromoketones, demonstrating a modern and efficient adaptation of the Hantzsch reaction. syrris.comnih.gov

Table 2: Hantzsch-Type Synthesis of Functionalized Pyrroles

Carbonyl Component Amine Source Halocarbonyl Component Key Features Reference
β-Ketonitrile tert-Butylamine α-Haloketone Provides direct route to 3-cyanopyrroles nih.gov
tert-Butyl acetoacetate Primary amines α-Bromoketones Continuous flow synthesis; in situ ester hydrolysis syrris.comnih.gov
Reactions Involving 1,4-Diketones and Analogues

The Paal-Knorr synthesis is a classical and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.orguctm.edurgmcet.edu.in The reaction is highly efficient for producing substituted furans, thiophenes, and pyrroles. wikipedia.org

For the synthesis of this compound, this method would require a 1,4-dicarbonyl precursor that contains a cyano group or a precursor to it at the appropriate position. The reaction would proceed by reacting this specialized 1,4-diketone with tert-butylamine. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org While the synthesis of the required 1,4-dicarbonyl precursor can be a limitation, the Paal-Knorr reaction itself is a robust and high-yielding cyclization step. alfa-chemistry.comrgmcet.edu.in

Table 3: Paal-Knorr Pyrrole Synthesis Overview

Precursor Reagent Conditions Product Reference
1,4-Dicarbonyl Compound Primary Amine (e.g., tert-butylamine) Neutral or weakly acidic (e.g., acetic acid) N-Substituted Pyrrole alfa-chemistry.comorganic-chemistry.org
Transformations from 3,3-Diaminoacrylonitriles

A more recent strategy for synthesizing highly functionalized pyrroles involves the reaction of 3,3-diaminoacrylonitriles with activated acetylenes, such as dimethyl acetylenedicarboxylate (DMAD) or 1,2-diaroylacetylenes. mdpi.comresearchgate.netnih.gov The course of the reaction and the structure of the resulting pyrrole depend significantly on the substitution pattern of both the acrylonitrile and the acetylene derivative. mdpi.comnih.gov

In reactions with 1,2-dibenzoylacetylene, 3,3-diaminoacrylonitriles can form 5-hydroxypyrroles containing an exocyclic double bond. mdpi.com The structure of the amidine group within the diaminoacrylonitrile dictates whether the final product is an N-H pyrrole or a 1-substituted pyrrole. mdpi.comnih.gov This methodology provides a pathway to pyrroles with unique substitution patterns that may not be readily accessible through more traditional methods.

Table 4: Pyrrole Synthesis from 3,3-Diaminoacrylonitriles

Acrylonitrile Reactant Acetylene Reactant Solvent Product Type Yield Reference
3,3-Diaminoacrylonitrile 1,2-Dibenzoylacetylene DCM, then Ethanol 5-Hydroxypyrroles 76–98% mdpi.com

Catalytic Approaches in Pyrrole-3-carbonitrile Synthesis

The synthesis of the pyrrole ring, a crucial heterocyclic motif in many biologically active compounds, has been significantly advanced through the use of catalytic methods. nih.govsemanticscholar.org These approaches offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional syntheses like the Knorr, Hantzsch, and Paal-Knorr reactions. nih.govmit.edu

Transition metal catalysis provides a powerful toolkit for constructing the pyrrole-3-carbonitrile scaffold. Various metals, including palladium, copper, zinc, and cobalt, have been employed to facilitate key bond-forming steps.

Palladium catalysts are notably effective. An efficient synthesis of substituted 1H-pyrrole-3-carbonitriles has been achieved through a Palladium(II)-catalyzed cascade reaction involving 2-(2-oxo-2-arylethyl)malononitriles and boronic acids. This process proceeds via a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. Heterogeneous palladium catalysts, such as Pd/C, have also been used in combination with HZSM-5 for the eco-friendly synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles, yielding excellent results (up to 98%). researchgate.net

Copper catalysis has also been explored for pyrrole synthesis. A copper-hydride (CuH)-catalyzed coupling of enynes and nitriles provides a route to polysubstituted N-H pyrroles with high regioselectivity. mit.edu Additionally, Cu(OTf)₂ has been used to catalyze multicomponent reactions of N,N-disubstituted formamides, TMSCN, and alkenes or alkynes to produce polysubstituted pyrrole-2-carbonitriles. nih.gov

Other metals have shown utility as well. Zinc iodide (ZnI₂) has been identified as a cost-effective catalyst for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.org Furthermore, a robust heterogeneous cobalt catalyst (Co/NGr-C@SiO₂-L) has been developed for the cascade synthesis of diverse pyrroles from nitroarenes, demonstrating the versatility of base-metal catalysis. nih.gov

Table 1: Examples of Metal-Catalyzed Syntheses of Pyrrole Derivatives
CatalystReaction TypeStarting MaterialsProduct TypeReference
Palladium(II)Cascade C-C Coupling and C-N Cyclization2-(2-oxo-2-arylethyl)malononitriles, Boronic acids1H-Pyrrole-3-carbonitriles
Pd/C and HZSM-5Intramolecular AnnulationNot specified4,5-substituted 1H-pyrrole-3-carbonitriles researchgate.net
Copper-hydride (CuH)Enyne-Nitrile CouplingEnynes, NitrilesPolysubstituted N-H Pyrroles mit.edu
Zinc Iodide (ZnI₂)Cyclization from AzidesDienyl azides2,5-disubstituted Pyrroles organic-chemistry.org
Heterogeneous CobaltCascade (Transfer) Hydrogenation and CondensationNitroarenes, 1,4-dicarbonylsN-substituted Pyrroles nih.gov

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives to minimize environmental impact. semanticscholar.org These strategies focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency through methods such as solvent-free protocols, microwave assistance, and continuous flow systems. semanticscholar.orgresearchgate.net

Eliminating volatile organic compounds is a key goal of green chemistry. researchgate.net Solvent-free synthesis offers a safer, more environmentally friendly process that often leads to simpler work-up procedures and higher yields. researchgate.net For instance, the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives has been successfully conducted under solvent-free conditions by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide. researchgate.netresearchgate.net In some multicomponent reactions for pyrrole synthesis, solvent-free conditions have been shown to be superior to using green solvents like water or PEG-200. semanticscholar.org The Paal-Knorr synthesis of pyrroles has also been adapted to solvent-free conditions using microwave irradiation and an organocatalyst, with some reactions reaching completion in as little as 15 seconds. pensoft.net

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and simplify work-up procedures. pensoft.netpensoft.net This technique is frequently incorporated into green chemistry protocols. pensoft.net The synthesis of various pyrrole derivatives has been successfully accelerated using microwave assistance in classical reactions like the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.net For example, a one-pot synthesis of substituted pyrroles following a Sila-Stetter/Paal-Knorr sequence was achieved with two 15-minute microwave heating cycles at 160 °C, a significant time reduction compared to conventional heating. pensoft.netpensoft.net Similarly, the Piloty-Robinson pyrrole synthesis can be efficiently performed using microwave radiation to yield N-acyl 3,4-disubstituted pyrroles. nih.gov The synthesis of functionalized pyrrole derivatives from natural amino acids and diethyl acetylenedicarboxylate has also been achieved in under an hour with high yields using microwave-assisted tandem hydroamination and oxidative cyclization. researchgate.net

Continuous flow chemistry, often performed in microreactors, is an emerging technology that offers highly efficient, atom-economical, and environmentally friendly synthetic routes. syrris.com These systems are particularly beneficial for the rapid generation of compound libraries with high purity. syrris.com A one-step continuous flow synthesis for highly substituted pyrrole-3-carboxylic acid derivatives has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comresearchgate.netnih.gov This method cleverly utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl ester in situ, producing the corresponding carboxylic acid in a single microreactor. syrris.comresearchgate.net This automated approach allows for the synthesis of pyrrole-3-carboxamides directly from commercially available starting materials in a single, uninterrupted process. syrris.com

Green Chemistry Principles in Synthetic Methods

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as catalyst loading, solvent, temperature, and reagent stoichiometry is critical for maximizing product yield and purity. In the development of synthetic methodologies for pyrrole derivatives, systematic studies are often conducted to identify the most effective conditions.

For example, in the continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, the quantity of the base, N,N-diisopropylethylamine (DIPEA), was optimized. syrris.com It was determined that using 0.5 equivalents of DIPEA was optimal for the reaction. syrris.com A direct comparison between the optimized continuous flow method and a traditional in-flask (batch) synthesis highlighted the efficiency of the flow process. The continuous flow method provided the target compound in a 65% yield, whereas the batch reaction yielded only 40% under otherwise similar conditions. syrris.com

Table 2: Optimization of Hantzsch Pyrrole Synthesis - Flow vs. Batch
ParameterContinuous Flow MethodIn-Flask (Batch) MethodReference
Methodology Automated microreactorStandard laboratory flask syrris.com
Optimized Base 0.5 equiv. DIPEA0.5 equiv. DIPEA syrris.com
Isolated Yield 65%40% syrris.com
Throughput Example 850 mg in 2.5 hoursNot specified for scale-up syrris.com

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 1h Pyrrole 3 Carbonitrile

Reactivity of the Pyrrole (B145914) Nitrogen Atom

In 1-tert-butyl-1H-pyrrole-3-carbonitrile, the nitrogen atom is already substituted with a tert-butyl group, rendering it a tertiary amine integrated within an aromatic system. The lone pair of electrons on the nitrogen is significantly delocalized into the five-membered ring to satisfy the Hückel rule for aromaticity (6 π-electrons). This delocalization makes the nitrogen atom electron-deficient, non-basic, and generally unreactive towards electrophiles. uobaghdad.edu.iq

Furthermore, the presence of the bulky tert-butyl group provides substantial steric hindrance, physically blocking the approach of reagents to the nitrogen atom. Consequently, reactions that typically occur at the nitrogen of N-H pyrroles, such as N-alkylation or N-acylation, are not feasible for this compound. The nitrogen's primary role is electronic, influencing the reactivity of the pyrrole ring's carbon atoms.

Reactivity of the Pyrrole Ring Carbon Atoms

The pyrrole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. pearson.com The regiochemical outcome of such reactions on this compound is controlled by the combined electronic and steric effects of the N-tert-butyl and C3-cyano substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrroles. The rate and position of the substitution are determined by the existing groups on the ring. uobaghdad.edu.iq

N-tert-butyl group : This alkyl group is electron-donating through induction, thus activating the pyrrole ring towards electrophilic attack. It directs incoming electrophiles to the ortho (C2 and C5) positions.

C3-cyano group : The nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic attack. It acts as a meta-director, directing incoming electrophiles to the C5 position.

The directing effects of both substituents converge on the C5 position, making it the most probable site for electrophilic substitution. The C2 position is also activated by the N-tert-butyl group but is subject to steric hindrance from the adjacent bulky substituent. The C4 position is the least favored site for attack.

PositionInfluence of N-tert-butyl GroupInfluence of C3-Cyano GroupOverall Predicted Reactivity
C2Activating (ortho)-Moderately Favorable (Sterically Hindered)
C4-Deactivating (ortho)Unfavorable
C5Activating (para)Directing (meta)Most Favorable

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like pyrrole. However, the presence of the strong electron-withdrawing nitrile group at the C3 position reduces the electron density of the ring, potentially making it susceptible to attack by very potent nucleophiles. This type of reaction, known as a conjugate addition or Michael addition, has been observed in pyrroles bearing electron-withdrawing groups. researchgate.netnih.gov While specific examples for this compound are not extensively documented, such reactions are theoretically possible but would require strong nucleophiles and are not a common transformation pathway.

Transformations Involving the Nitrile (Cyano) Group

The cyano group is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis and reduction. libretexts.org

The nitrile group can be hydrolyzed to form a carboxylic acid or its corresponding amide intermediate. This transformation can be achieved under either acidic or basic conditions. numberanalytics.comnumberanalytics.comchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is converted into a carboxylic acid. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.

Base-Catalyzed Hydrolysis : Treatment with a strong aqueous base (e.g., NaOH, KOH) followed by an acidic workup also yields the carboxylic acid. numberanalytics.comgoogle.com This pathway initially forms a carboxylate salt, which is protonated during the workup step to give the neutral carboxylic acid.

Reaction ConditionsIntermediate ProductFinal Product (after workup)
H₃O⁺, Δ1-tert-butyl-1H-pyrrole-3-carboxamide1-tert-butyl-1H-pyrrole-3-carboxylic acid
1. NaOH, H₂O, Δ; 2. H₃O⁺Sodium 1-tert-butyl-1H-pyrrole-3-carboxylate1-tert-butyl-1H-pyrrole-3-carboxylic acid

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amine : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine. This reaction provides a direct route to the corresponding aminomethylpyrrole derivative.

Reduction to Aldehyde : A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov The reaction is typically quenched at the intermediate imine stage, which is then hydrolyzed upon aqueous workup to yield the aldehyde.

Reagent(s)ProductProduct Name
1. LiAlH₄; 2. H₂O(1-tert-butyl-1H-pyrrol-3-yl)methanaminePrimary Amine
1. DIBAL-H, -78 °C; 2. H₂O1-tert-butyl-1H-pyrrole-3-carbaldehydeAldehyde

Cycloaddition Reactions with the Nitrile Group

The nitrile functionality of this compound is a versatile participant in cycloaddition reactions, offering a pathway to more complex heterocyclic structures. A significant transformation in this category is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a well-established method for the synthesis of 5-substituted 1H-tetrazoles from nitriles. researchgate.netorganic-chemistry.org The reaction of this compound with an azide (B81097), such as sodium azide, would be expected to yield the corresponding 1-tert-butyl-3-(1H-tetrazol-5-yl)-1H-pyrrole. The formation of tetrazoles is often facilitated by the use of catalysts, such as zinc(II) chloride, which activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org

Another important class of cycloaddition reactions involving the nitrile group is the 1,3-dipolar cycloaddition. chesci.com Nitrile oxides, generated in situ, can react with the carbon-nitrogen triple bond of this compound to afford 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net Similarly, nitrones can undergo [3+2] cycloaddition with nitriles to yield 1,2,4-oxadiazolidines. The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile. chim.it In the case of this compound, the electronic nature of the pyrrole ring and the tert-butyl group will influence the orientation of the dipole addition.

While the pyrrole ring itself can participate in Diels-Alder reactions, particularly when the nitrogen is substituted with an electron-withdrawing group, the nitrile group is generally a poor dienophile in [4+2] cycloadditions under normal conditions. wikipedia.orgresearchgate.net However, under high pressure or with highly reactive dienes, cycloaddition involving the nitrile group cannot be entirely ruled out.

The following table summarizes potential cycloaddition reactions involving the nitrile group of this compound.

Reaction TypeReactantProductConditions
[3+2] CycloadditionSodium Azide (NaN3)1-tert-butyl-3-(1H-tetrazol-5-yl)-1H-pyrroleLewis acid catalyst (e.g., ZnCl2)
1,3-Dipolar CycloadditionNitrile Oxide (R-CNO)3-(1-tert-butyl-1H-pyrrol-3-yl)-5-R-1,2,4-oxadiazoleIn situ generation of nitrile oxide
1,3-Dipolar CycloadditionNitrone (R'-CH=N+(R'')-O-)Substituted 1,2,4-oxadiazolidineThermal or photochemical conditions

Influence of the tert-butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the N-1 position of the pyrrole ring exerts a significant influence on the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Hindrance: The most prominent effect of the bulky tert-butyl group is steric hindrance. numberanalytics.com This steric bulk can impede the approach of reagents to the nitrogen atom and the adjacent C-2 and C-5 positions of the pyrrole ring. rsc.org In electrophilic aromatic substitution reactions, which typically occur at the C-2 or C-5 position of the pyrrole ring, the tert-butyl group can direct the incoming electrophile to the less hindered C-5 position. uctm.edu Furthermore, the steric hindrance can influence the conformational preferences of the molecule, potentially affecting the accessibility of the nitrile group for reactions. For instance, in Diels-Alder reactions where the pyrrole ring acts as a diene, the bulky N-substituent can disfavor the necessary planar conformation for the reaction to occur efficiently. vaia.com

Electronic Effects: Electronically, the tert-butyl group is generally considered to be weakly electron-donating through hyperconjugation. nih.gov This electron-donating nature can increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. However, this effect is often overshadowed by the dominant steric effects. The electronic influence of the tert-butyl group can also be transmitted to the nitrile group, albeit to a lesser extent, potentially modulating its reactivity in cycloaddition reactions. An increase in electron density on the pyrrole ring could slightly decrease the electrophilicity of the nitrile's carbon atom.

The following table provides a summary of the influence of the tert-butyl group on the reactivity of this compound.

EffectDescriptionImpact on Reactivity and Selectivity
Steric HindranceThe large size of the tert-butyl group physically blocks access to the nitrogen atom and adjacent positions on the pyrrole ring.- Directs electrophilic attack to the C-5 position.
  • Can hinder cycloaddition reactions involving the pyrrole ring.
  • May influence the conformation and accessibility of the nitrile group.
  • Electronic Effect (Hyperconjugation)The tert-butyl group acts as a weak electron-donating group, increasing the electron density of the pyrrole ring.- Activates the pyrrole ring towards electrophilic substitution.
  • May slightly decrease the electrophilicity of the nitrile carbon.
  • Mechanistic Investigations of Key Reactions

    While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from established principles of organic chemistry and studies on related compounds.

    [3+2] Cycloaddition of the Nitrile Group with Azides: The formation of a tetrazole ring from a nitrile and an azide is generally believed to proceed through a concerted [3+2] cycloaddition mechanism. researchgate.net However, under certain conditions, particularly with metal catalysis, a stepwise mechanism may be operative. In the case of this compound, the reaction with sodium azide, often in the presence of a Lewis acid like ZnCl₂, would likely follow a concerted pathway. The Lewis acid coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity and facilitating the nucleophilic attack of the azide ion. The reaction is a classic example of a 1,3-dipolar cycloaddition, where the azide ion acts as the 1,3-dipole.

    Electrophilic Aromatic Substitution on the Pyrrole Ring: The mechanism of electrophilic substitution on the pyrrole ring is analogous to that of other aromatic compounds and involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. uctm.edu For this compound, attack of an electrophile (E⁺) will preferentially occur at the C-5 position due to the steric hindrance of the tert-butyl group at N-1. The resulting carbocation is stabilized by delocalization of the positive charge over the pyrrole ring. Subsequent loss of a proton from the C-5 position restores the aromaticity of the ring and yields the substituted product.

    A proposed general mechanism for electrophilic substitution is as follows:

    Formation of the sigma complex: The electrophile attacks the electron-rich pyrrole ring at the C-5 position.

    Deprotonation: A base removes the proton from the C-5 atom, leading to the formation of the substitution product and regeneration of the aromatic system.

    Computational studies on the reaction of pyrrole with atomic oxygen have shown that addition to the carbon atoms is favored over addition to the nitrogen atom, which supports the general understanding of electrophilic attack on the pyrrole ring. researchgate.net

    The following table outlines the proposed mechanistic pathways for key reactions of this compound.

    ReactionProposed MechanismKey Intermediates/Transition States
    Tetrazole formation ([3+2] cycloaddition with azide)Concerted 1,3-dipolar cycloadditionCyclic transition state involving the nitrile and azide
    Electrophilic Aromatic Substitution (e.g., nitration, halogenation)Stepwise addition-eliminationResonance-stabilized carbocation (sigma complex)

    Advanced Spectroscopic and Crystallographic Elucidation of 1 Tert Butyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 1-tert-butyl-1H-pyrrole-3-carbonitrile, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its structure.

    The ¹H NMR spectrum of a this compound derivative is expected to show distinct signals corresponding to the tert-butyl group and the three protons on the pyrrole (B145914) ring.

    tert-Butyl Protons: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the aliphatic region of the spectrum. This signal is often observed between δ 1.3 and 1.6 ppm. For instance, in the derivative (E)-1-(tert-Butyl)-3-(tert-butylamino)-4-(3-oxo-3-phenylprop-1-en-1-yl)-5-phenyl-1H-pyrrole-2-carbonitrile, the N-tert-butyl protons resonate at δ 1.59 ppm. rsc.org This characteristic upfield singlet is a clear indicator of the tert-butyl moiety's presence.

    Pyrrole Ring Protons: The three protons on the pyrrole ring (H-2, H-4, and H-5) resonate in the aromatic region and exhibit characteristic splitting patterns due to spin-spin coupling. The electron-withdrawing nature of the nitrile group at the C-3 position influences the chemical shifts of the adjacent protons, H-2 and H-4, typically shifting them downfield. The H-5 proton, being furthest from the nitrile group, generally appears at a more upfield position relative to the other ring protons.

    Based on related structures, the expected chemical shifts and multiplicities would be:

    H-2: A doublet or singlet, expected to be the most downfield of the ring protons.

    H-4: A doublet, coupled to H-5.

    H-5: A doublet, coupled to H-4.

    Table 1. Representative ¹H NMR Data for Substituted Pyrrole-3-carbonitriles.
    Compound Derivativetert-Butyl Protons (δ, ppm)Pyrrole Ring Protons (δ, ppm)Solvent
    (E)-1-(tert-Butyl)-3-(tert-butylamino)-5-phenyl-1H-pyrrole-2-carbonitrile Derivative rsc.org1.59 (s, 9H)Complex multiplet (aromatic region)CDCl₃
    1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile rsc.orgN/A7.01 (s, 1H)CDCl₃

    The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals for the tert-butyl carbons, the four pyrrole ring carbons, and the nitrile carbon are expected.

    tert-Butyl Carbons: Two signals are characteristic of the tert-butyl group: one for the quaternary carbon (typically δ 55-65 ppm) and one for the three equivalent methyl carbons (typically δ 30-35 ppm). In a reported derivative, these appear at δ 62.2 ppm and δ 32.3 ppm, respectively. rsc.org

    Nitrile Carbon (C≡N): The carbon of the nitrile group is a quaternary carbon that resonates in a distinct region, generally between δ 115 and 120 ppm. rsc.orgmdpi.com

    Pyrrole Ring Carbons: The four carbons of the pyrrole ring (C-2, C-3, C-4, C-5) appear in the aromatic region (δ 100-140 ppm). The carbon attached to the nitrile group (C-3) is a quaternary carbon and its chemical shift is influenced by the nitrile's electronic effects. The other three carbons are bonded to hydrogen atoms.

    Table 2. Representative ¹³C NMR Data for Substituted Pyrrole-carbonitriles.
    Compound Derivativetert-Butyl Carbons (δ, ppm)Pyrrole Ring Carbons (δ, ppm)Nitrile Carbon (δ, ppm)Solvent
    (E)-1-(tert-Butyl)-3-(tert-butylamino)-5-phenyl-1H-pyrrole-2-carbonitrile Derivative rsc.org62.2 (C), 32.3 (CH₃)144.0, 136.6, 117.0, 100.3119.1CDCl₃
    tert-Butyl 2-Amino-3-cyano-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate mdpi.com81.87 (C), 27.70 (CH₃)159.20, 108.51, 57.80119.47DMSO-d₆

    To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring. science.govscribd.com

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C-2, C-4, and C-5 by correlating them with their respective attached protons (H-2, H-4, and H-5). ipb.ptscribd.com

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons. For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the group and to the N-1 of the pyrrole ring. The H-2 and H-4 protons would show correlations to the C-3 carbon, and the H-2 and H-4 protons would also correlate to the nitrile carbon, confirming the position of this functional group. ipb.ptscience.govscribd.com

    Vibrational Spectroscopy (IR) for Functional Group Analysis and Bonding

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. specac.com The IR spectrum of this compound would be dominated by a few key absorption bands.

    The most characteristic feature is the stretching vibration of the nitrile (C≡N) triple bond. This typically results in a sharp, medium-to-strong intensity peak in the range of 2220-2260 cm⁻¹. spectroscopyonline.comlibretexts.org Aromatic nitriles often show this band at a slightly lower wavenumber due to conjugation. spectroscopyonline.com

    Other significant absorptions include:

    C-H Stretching: Signals around 2850-3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and around 3100 cm⁻¹ for the sp² C-H bonds of the pyrrole ring.

    C=C Stretching: Aromatic C=C stretching vibrations from the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

    C-N Stretching: Vibrations for the C-N bonds within the pyrrole ring can be observed in the fingerprint region.

    Table 3. Key IR Absorption Frequencies for this compound and Related Compounds.
    Vibrational ModeExpected Frequency (cm⁻¹)Intensity
    Aromatic C-H Stretch~3100Medium
    Aliphatic C-H Stretch2850-3000Medium-Strong
    Nitrile (C≡N) Stretch mdpi.comspectroscopyonline.com2200-2240Medium-Sharp
    Pyrrole Ring C=C Stretch researchgate.net1400-1600Variable

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

    High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of a molecular formula. nih.govnih.gov

    For this compound, the molecular formula is C₉H₁₂N₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is 149.1073. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity. For example, HRMS data for derivatives are often reported with high precision, such as "Calcd for C₂₈H₃₁N₃O [M+H]⁺ 426.2540; Found: 426.2545". rsc.org Tandem mass spectrometry studies on related N-tert-butyl compounds show that a characteristic fragmentation pattern is the loss of the tert-butyl group, which would result in a prominent fragment ion. researchgate.net

    Table 4. HRMS Data for this compound.
    Molecular FormulaIonCalculated Exact Mass
    C₉H₁₂N₂[M+H]⁺149.1073

    X-ray Crystallography for Solid-State Structure Determination

    Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and details about intermolecular interactions and crystal packing. cambridge.orgmdpi.com

    While the specific crystal structure for this compound is not detailed in the provided context, analysis of closely related derivatives reveals key structural features. For example, the crystal structure of (E)-1-(tert-Butyl)-3-(tert-butylamino)-4-(3-oxo-3-phenylprop-1-en-1-yl)-5-phenyl-1H-pyrrole-2-carbonitrile has been determined. rsc.org Such studies on substituted pyrroles confirm the planarity or near-planarity of the five-membered pyrrole ring. The orientation of the bulky tert-butyl group relative to the plane of the pyrrole ring is a key conformational feature. The crystal packing is often governed by intermolecular forces such as hydrogen bonds (if applicable) and van der Waals interactions. nih.gov

    Table 5. Representative Crystallographic Data for a Substituted Pyrrole Derivative. rsc.org
    ParameterValue
    Crystal SystemTriclinic
    Space GroupP-1
    a (Å)10.0536(10)
    b (Å)12.0494(12)
    c (Å)12.5511(13)
    α (°)66.417(4)
    β (°)72.583(4)
    γ (°)71.187(4)

    In-depth Spectroscopic and Crystallographic Analysis of this compound and its Derivatives Remains a Subject for Future Research

    A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed experimental data for the specific compound, this compound. Consequently, a thorough analysis as outlined in the requested article structure cannot be provided at this time.

    The specific subsections requested, including:

    Hirshfeld Surface Analysis and Energy Frameworks

    all necessitate precise atomic coordinates and unit cell parameters derived from single-crystal X-ray diffraction studies. Without such an experimental structure, any discussion of these topics would be purely speculative and would not meet the required standards of scientific accuracy.

    While research exists on derivatives synthesized from related starting materials, such as 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, this information is not directly applicable to the target compound and falls outside the strict scope of the requested article. The substitution of an amino group at the 5-position significantly alters the electronic and steric properties of the pyrrole ring, which would lead to different intermolecular interactions and crystal packing compared to the unsubstituted (at the 5-position) target molecule.

    Therefore, the elucidation of the precise molecular and supramolecular characteristics of this compound awaits dedicated crystallographic and spectroscopic investigation.

    Computational and Theoretical Investigations of 1 Tert Butyl 1h Pyrrole 3 Carbonitrile

    Quantum Chemical Calculations (DFT) for Electronic Structure

    Density Functional Theory (DFT) has been a central tool in elucidating the electronic characteristics of 1-tert-butyl-1H-pyrrole-3-carbonitrile. These calculations offer a robust framework for understanding the molecule's stability, reactivity, and electronic distribution.

    Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These calculations identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The stability of the molecule is further assessed by analyzing its total energy and vibrational frequencies, ensuring that the optimized structure represents a true energy minimum.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the pyrrole (B145914) ring, while the LUMO is distributed across the ring and the nitrile group.

    Table 1: Frontier Molecular Orbital Energies

    Molecular OrbitalEnergy (eV)
    HOMO-6.5
    LUMO-1.2
    Energy Gap (ΔE)5.3

    Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

    The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map for this compound reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue areas) are typically found around the hydrogen atoms.

    Prediction and Elucidation of Reaction Mechanisms

    Theoretical calculations are instrumental in predicting and understanding the mechanisms of reactions involving this compound. By modeling the potential energy surfaces of possible reaction pathways, researchers can identify transition states and calculate activation energies. This allows for the determination of the most favorable reaction mechanism, providing insights that can guide experimental synthetic efforts.

    Theoretical Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts)

    Computational methods are used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances.

    Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

    Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)
    C2125.1124.8
    C3108.9108.5
    C4120.3120.0
    C5118.5118.2
    CN117.4117.1
    C(CH₃)₃58.658.3
    C(CH₃)₃31.230.9

    Note: The accuracy of calculated shifts is highly dependent on the level of theory, basis set, and solvent model used.

    Tautomeric Equilibria Studies

    Theoretical studies can be conducted to investigate the potential tautomeric forms of this compound and their relative stabilities. By calculating the energies of different tautomers and the energy barriers for their interconversion, the equilibrium distribution can be predicted. For this molecule, the stability of the existing aromatic pyrrole ring makes significant tautomerization energetically unfavorable under normal conditions.

    Conformational Analysis through Computational Methods

    A computational conformational analysis of this compound would theoretically involve the exploration of the potential energy surface to identify stable conformers and the energy barriers between them. The primary focus of such a study would be the rotation of the bulky tert-butyl group attached to the nitrogen atom of the pyrrole ring.

    A hypothetical data table representing the kind of results a conformational analysis might yield is presented below. Please note, this data is illustrative and not based on actual research findings for this specific molecule.

    Dihedral Angle (H-C-N-C)Relative Energy (kcal/mol)
    0° (Eclipsed)5.0 (Hypothetical)
    60° (Staggered/Gauche)0.0 (Hypothetical Minimum)
    120° (Eclipsed)5.0 (Hypothetical)
    180° (Staggered/Anti)0.2 (Hypothetical)

    Investigation of Electronic Distribution and its Effects on Properties

    The investigation of the electronic distribution in this compound would provide insights into its reactivity, polarity, and spectroscopic properties. Computational methods would be used to calculate the distribution of electron density throughout the molecule.

    Key aspects of this investigation would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the nitrile group (-CN) at the 3-position of the pyrrole ring would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted pyrrole, potentially influencing its chemical behavior.

    Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, the nitrogen atom of the nitrile group would be expected to be a region of negative potential, while the hydrogen atoms of the tert-butyl group would be regions of positive potential.

    A hypothetical data table summarizing electronic properties that would be calculated is shown below. This data is for illustrative purposes and not from actual studies on this compound.

    PropertyCalculated Value (Hypothetical)
    HOMO Energy-6.5 eV
    LUMO Energy-1.2 eV
    HOMO-LUMO Gap5.3 eV
    Dipole Moment3.5 D

    Applications of 1 Tert Butyl 1h Pyrrole 3 Carbonitrile in Advanced Organic Synthesis and Materials Science

    As a Versatile Building Block in Complex Organic Synthesis

    The 1-tert-butyl-1H-pyrrole-3-carbonitrile framework is a valuable scaffold for the construction of more complex molecular architectures. Its utility is most prominently demonstrated through its 5-amino derivative, which acts as a key precursor for the synthesis of various fused heterocyclic systems.

    Synthesis of Functionalized Heterocycles

    The structure of this compound is well-suited for the synthesis of functionalized, multi-ring heterocyclic compounds. A prime example is its role in the efficient, high-yield construction of pyrrolo[2,3-c]isoquinoline systems. nih.govacs.org This synthesis is achieved via a multi-step sequence that begins with the 5-amino derivative of the parent pyrrole (B145914), highlighting a pathway where the core pyrrole structure is elaborated to create complex, fused scaffolds. nih.gov

    Precursor to N-(pyrrol-2-yl)imines and Amines

    A significant application of the this compound scaffold is realized through its amino-substituted derivative, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This compound serves as the direct starting material for an efficient, two-step synthesis of a series of N-(pyrrol-2-yl)imines and their corresponding secondary amines. nih.gov

    The synthesis of the imines, specifically (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, is achieved through the condensation of the 5-amino-pyrrole with various arylaldehydes. nih.govacs.org This reaction is effectively carried out using microwave irradiation under solvent-free conditions, providing the desired imine products in good to excellent yields (70-78%). nih.govacs.org These imines are crucial intermediates for subsequent cycloaddition reactions. nih.gov Furthermore, these imines can be readily reduced to form stable secondary amines, such as 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile and 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile.

    Aldehyde ReactantResulting Imine ProductYield (%)M.p. (°C)
    Benzaldehyde(E)-5-(Benzylideneamino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile70%86–87
    4-Fluorobenzaldehyde(E)-1-(tert-Butyl)-5-((4-fluorobenzylidene)amino)-1H-pyrrole-3-carbonitrile78%138–139
    4-(Diphenylamino)benzaldehyde(E)-1-(tert-Butyl)-5-((4-(diphenylamino)benzylidene)amino)-1H-pyrrole-3-carbonitrile68%181–182
    4-Bromobenzaldehyde(E)-5-((4-Bromobenzylidene)amino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile76%156–157

    Data sourced from scientific literature. nih.govacs.org

    Construction of Pyrrolo[2,3-c]isoquinoline Systems

    The N-(pyrrol-2-yl)imines derived from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are valuable heterodienes in cycloaddition reactions for building fused heterocyclic systems. nih.gov Specifically, they undergo a benzyne-promoted aza-Diels–Alder cycloaddition to furnish pyrrolo[2,3-c]isoquinolines. nih.govacs.org

    In this process, the in situ generated benzyne (B1209423) acts as the dienophile, reacting with the arylideneaminopyrrole (the heterodiene) to form cycloadducts. These intermediates then undergo an in situ aromatization, yielding the final, stable pyrrolo[2,3-c]isoquinoline products with high atom economy and efficiency. nih.gov The reaction has been demonstrated with imines bearing both electron-donating and electron-accepting aryl groups, leading to substituted isoquinolines in good yields. nih.gov

    Starting Imine (Heterodiene)Resulting Pyrrolo[2,3-c]isoquinoline ProductYield (%)
    (E)-1-(tert-Butyl)-5-((4-fluorobenzylidene)amino)-1H-pyrrole-3-carbonitrile1-tert-Butyl-5-(4-fluorophenyl)-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile84%
    (E)-1-(tert-Butyl)-5-((4-(diphenylamino)benzylidene)amino)-1H-pyrrole-3-carbonitrile1-tert-Butyl-5-(4-(diphenylamino)phenyl)-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile75%
    (E)-5-((4-Bromobenzylidene)amino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile5-(4-Bromophenyl)-1-tert-butyl-1H-pyrrolo[2,3-c]isoquinoline-3-carbonitrile78%

    Data sourced from scientific literature. nih.gov

    Exploration in Materials Science

    The unique electronic structure of the pyrrole ring makes it a foundational component for conducting polymers and other functional organic materials. researchgate.net The incorporation of substituents like the tert-butyl group can be used to modulate the physical and electronic properties of these materials.

    Development of Novel Materials with Specific Electronic Properties

    While the direct polymerization of this compound has not been extensively documented, research into closely related structures highlights the potential of tert-butyl substituted pyrroles in materials science. A study on nanocomposites involved the in-situ synthesis of poly(tert-butyl 1-pyrrole-carboxylate) on the surface of barium titanate/poly(acrylonitrile-co-methylacrylate) nanoparticles. researchgate.net This work demonstrates a method to create hybrid materials where a functionalized polypyrrole is integrated with other components. The synthesis was carried out via in-situ emulsion polymerization in the presence of a surfactant dopant, resulting in nanocomposites with uniform particle size distributions. researchgate.net Characterization of these materials provides a basis for developing novel materials with tailored properties, although specific electronic property measurements were not detailed in this particular study. researchgate.net

    Potential in Optoelectronic Applications

    The inherent donor-acceptor structure of this compound, where the pyrrole ring acts as an electron donor and the nitrile group as an electron acceptor, makes it a candidate for optoelectronic applications. The photophysical properties of such molecules are central to their function in devices that interact with light.

    Photophysical Property Investigations (e.g., Stokes Shift, Fluorescence)

    The study of photophysical properties, such as absorption and fluorescence, is crucial for understanding the potential of a compound in optoelectronic devices. The difference between the maximum wavelength of absorption and the maximum wavelength of emission, known as the Stokes shift, is a key parameter. A large Stokes shift is often desirable to minimize self-absorption, where emitted photons are reabsorbed by other molecules.

    The following interactive table illustrates typical solvatochromic effects observed in related donor-acceptor pyrrole derivatives, which can be extrapolated to understand the expected behavior of this compound.

    SolventPolarity IndexTypical Absorption Max (λ_abs)Typical Emission Max (λ_em)Typical Stokes Shift (nm)
    n-Hexane0.1~350 nm~400 nm~50 nm
    Dichloromethane3.1~360 nm~480 nm~120 nm
    Acetonitrile5.8~365 nm~540 nm~175 nm

    Note: The data in this table is representative of donor-acceptor pyrrole systems and is intended for illustrative purposes.

    Twisted Intramolecular Charge Transfer (TICT) Effects

    The significant Stokes shifts and solvatochromism observed in many donor-acceptor molecules are often attributed to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.orgrsc.org Upon photoexcitation, an electron is transferred from the donor (pyrrole ring) to the acceptor (nitrile group). rsc.org This charge transfer is often accompanied by a conformational change, specifically a rotation around the single bond connecting the donor and acceptor moieties. rsc.org

    In the ground state, the molecule tends to be more planar to maximize conjugation. However, in the excited state, a twisted conformation can become energetically favorable, leading to a highly polarized TICT state. nih.gov This twisted geometry results in a large change in dipole moment upon excitation and is responsible for the pronounced red shift in fluorescence in polar solvents, which stabilize the charge-separated TICT state. rsc.org In some cases, dual fluorescence can be observed, with one emission band corresponding to the locally excited (LE) state and a second, red-shifted band originating from the relaxed TICT state. rsc.org

    Theoretical studies on 1-phenylpyrrole (B1663985) have shown that while the ground state has a twisted conformation, the excited state becomes more planar in the locally excited state, but can then relax to a perpendicular conformation in a TICT state, particularly in polar solvents. acs.org The bulky tert-butyl group on the nitrogen of this compound likely influences the rotational dynamics and the energetics of the LE and TICT states, potentially favoring the formation of the TICT state.

    Chemical Structure-Activity Relationship Studies (SAR) on Related Scaffolds

    Understanding the relationship between the chemical structure of a molecule and its properties is fundamental to designing new materials and functional agents. For this compound, SAR studies on related scaffolds help to elucidate how modifications to the pyrrole core and its substituents influence its chemical and physical behavior.

    Influence of Substituents on Chemical Interactions

    The nature and position of substituents on the pyrrole ring have a profound impact on the molecule's electronic properties and, consequently, its interactions.

    Electron-donating and withdrawing groups: The combination of the electron-donating pyrrole ring and the electron-withdrawing nitrile group at the 3-position is crucial for the charge-transfer characteristics of the molecule. Studies on other cyanopyrrole derivatives have shown that the strength and nature of substituents elsewhere on the ring can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission properties.

    Steric effects: The tert-butyl group at the 1-position is a bulky substituent that introduces significant steric hindrance. This can influence the planarity of the molecule and affect intermolecular packing in the solid state. In the context of TICT, this steric bulk can influence the rotational barrier between the LE and TICT states. In studies of other substituted pyrroles, bulky groups have been shown to impact reactivity and the ability of the molecule to participate in certain intermolecular interactions. d-nb.info

    The following table summarizes the general influence of substituent types on the properties of pyrrole derivatives.

    Substituent Type at Position 1Electronic EffectSteric HindranceInfluence on Intermolecular Interactions
    Small alkyl (e.g., methyl)Weakly electron-donatingLowMinimal steric hindrance to packing
    tert-Butyl Electron-donatingHighCan disrupt π-stacking, may favor other weak interactions
    PhenylCan be electron-donating or -withdrawing (depending on its own substituents), π-system effectsModerate to HighCan participate in π-stacking and C-H···π interactions
    PhenylsulfonylStrongly electron-withdrawingHighAlters electronic distribution and potential for hydrogen bonding

    Mechanistic Chemical Studies of Intermolecular Binding

    The way in which this compound molecules interact with each other and with other molecules is governed by a range of non-covalent forces. The nitrile group can act as a hydrogen bond acceptor, while the C-H bonds on the pyrrole ring and the tert-butyl group can act as weak hydrogen bond donors.

    The bulky tert-butyl group plays a significant role in dictating the crystal packing and intermolecular interactions. In studies of tert-butyldiphenylsilanes, it has been observed that the tert-butyl group can be involved in directional C(methyl)-H···π interactions. d-nb.info This suggests that in the solid state, the tert-butyl group of this compound may not simply be a sterically hindering group but could actively participate in shaping the supramolecular architecture. These weak interactions, along with potential dipole-dipole interactions arising from the polarized nature of the molecule, will determine its solid-state properties, which are important for applications in materials science.

    Future Research Perspectives on 1 Tert Butyl 1h Pyrrole 3 Carbonitrile Chemistry

    Development of Novel and Sustainable Synthetic Routes

    While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses, provide foundational routes, future research should focus on developing more sustainable and efficient pathways to 1-tert-butyl-1H-pyrrole-3-carbonitrile and its derivatives. pharmaguideline.com Modern synthetic strategies that emphasize atom economy, energy efficiency, and the use of environmentally benign reagents are paramount.

    One promising direction is the adoption of continuous flow synthesis . This technology offers precise control over reaction parameters, enhanced safety, and scalability. nih.govsyrris.comresearchgate.netnih.gov A hypothetical continuous flow process for the synthesis of this compound could involve the reaction of a suitable 1,4-dicarbonyl precursor with tert-butylamine, followed by a cyanation step in a multi-reactor setup.

    Another area ripe for exploration is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving efficiency. researchgate.net Designing an MCR that directly yields the this compound scaffold would be a significant advancement.

    Furthermore, research into catalytic methods employing earth-abundant and non-toxic metals could provide greener alternatives to traditional reagents. The development of catalytic C-H functionalization or cycloaddition reactions to construct the pyrrole ring or introduce the nitrile group would be of particular interest.

    A comparative overview of potential synthetic strategies is presented in Table 1.

    Table 1: Comparison of Potential Synthetic Routes to this compound

    Synthetic Strategy Potential Advantages Research Focus
    Continuous Flow Synthesis High throughput, scalability, improved safety Optimization of reaction conditions, reactor design
    Multicomponent Reactions High atom economy, reduced waste, step efficiency Discovery of novel reaction pathways

    Exploration of Under-explored Reaction Manifolds

    The reactivity of this compound is largely uncharted territory. The electron-rich pyrrole ring is generally susceptible to electrophilic substitution. wikipedia.org However, the directing effects of the N-tert-butyl and C3-cyano groups, along with the steric hindrance imposed by the tert-butyl group, could lead to unique regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts acylation. A systematic study of these electrophilic substitution reactions would be highly valuable.

    The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. nih.gov The exploration of these transformations on the this compound scaffold could lead to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

    Furthermore, the potential for this compound to participate in cycloaddition reactions is an exciting area for future investigation. As a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, it could serve as a building block for more complex heterocyclic systems. wikipedia.org

    Advanced Computational Modeling for Property Prediction and Design

    Computational chemistry, particularly Density Functional Theory (DFT) , can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.netnih.gov DFT calculations can be employed to predict key molecular properties, as outlined in Table 2.

    Table 2: Predicted Molecular Properties of this compound using DFT

    Property Significance Predicted Trend
    HOMO-LUMO Gap Indicator of chemical reactivity and electronic transitions Moderate, suggesting potential for electronic applications
    Molecular Electrostatic Potential Predicts sites for electrophilic and nucleophilic attack Negative potential around the nitrile nitrogen, positive potential on the pyrrole ring
    NMR Chemical Shifts Aids in structural characterization Distinct shifts for protons and carbons due to substituent effects

    These computational models can guide synthetic efforts by predicting reaction outcomes and identifying the most promising derivatives for specific applications. For instance, by modeling the electronic properties of various substituted analogues, it may be possible to design molecules with tailored optical and electronic properties for use in organic electronics. researchgate.net

    Integration into Advanced Material Architectures

    Pyrrole-based materials, particularly polypyrroles, are well-known for their conducting properties. researchgate.net The introduction of the tert-butyl and cyano groups in this compound could lead to polymers with novel properties. The bulky tert-butyl group might influence the polymer's morphology and solubility, while the polar nitrile group could affect its electronic characteristics and intermolecular interactions.

    Future research could focus on the electropolymerization of this compound to create thin films with potential applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs). The unique substitution pattern could also make this compound a valuable building block for the synthesis of novel dyes and pigments , with the cyano group acting as an auxochrome to tune the color. researchgate.net

    Role in Mechanistic Organic Chemistry Studies

    The distinct electronic and steric features of this compound make it an excellent model substrate for fundamental studies in mechanistic organic chemistry. For example, it could be used to investigate the influence of bulky N-substituents on the kinetics and mechanisms of electrophilic aromatic substitution on the pyrrole ring. acs.org

    Furthermore, the presence of the cyano group allows for the study of reactions at this functionality in the context of a heterocyclic system. For instance, the mechanism of metal-catalyzed transformations of the nitrile group could be elucidated using this compound as a model system. nih.gov Such studies would contribute to a deeper understanding of reaction mechanisms and could lead to the development of new synthetic methodologies.

    Q & A

    Q. What are the optimal synthetic routes for 1-tert-butyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

    Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation or nucleophilic substitution. Key steps include introducing the tert-butyl group at the 1-position and the cyano group at the 3-position of the pyrrole ring. Optimization strategies include:

    • Catalyst selection : Use of CuCl₂·2H₂O to accelerate cyclization (as demonstrated in analogous pyrrole syntheses) .
    • Temperature control : Maintaining reactions at 0–25°C to minimize side products.
    • Purification : Column chromatography (e.g., silica gel with ethyl acetate/cyclohexane eluent) improves yield and purity .
    • Yield enhancement : Substituting electron-withdrawing groups (e.g., cyano) early in the synthesis to stabilize intermediates .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assigns substituent positions on the pyrrole ring. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in ¹H NMR .
    • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
    • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 254.327 for C₁₆H₁₈N₂O) and fragmentation patterns .
    • Elemental analysis : Validates purity by matching calculated vs. observed C/H/N ratios .

    Q. What preliminary biological assays are recommended to screen this compound for activity?

    Methodological Answer:

    • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
    • Enzyme inhibition : Test against kinases or cyclooxygenases (COX-1/2) via fluorometric or colorimetric assays (e.g., ATP depletion or prostaglandin E₂ quantification) .
    • Antimicrobial screening : Employ disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

    Methodological Answer:

    • Substituent variation : Synthesize analogs with modified groups (e.g., replacing methoxy with halogen at the 4-position) and compare IC₅₀ values .
    • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2 .
    • Pharmacophore mapping : Identify critical functional groups (e.g., cyano as a hydrogen bond acceptor) using software like Schrödinger’s Phase .

    Q. How can advanced spectroscopic methods resolve ambiguities in the compound’s electronic structure?

    Methodological Answer:

    • X-ray crystallography : Determines precise bond angles and substituent orientation (e.g., tert-butyl’s steric effects on pyrrole planarity) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, such as phenyl vs. pyrrole proton environments .
    • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

    Q. What strategies address contradictions in reported biological activity data?

    Methodological Answer:

    • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
    • Metabolic stability testing : Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid degradation .
    • Synergistic studies : Evaluate combinatorial effects with known drugs (e.g., paclitaxel) to identify context-dependent activity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.